molecular formula C64H88N10O26S B12384895 Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated)

Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated)

Cat. No.: B12384895
M. Wt: 1445.5 g/mol
InChI Key: QKQRTIWHVSBBQC-FQSUHZHRSA-N
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Description

Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) is a synthetic peptide derivative of hirudin, a naturally occurring anticoagulant found in the salivary glands of medicinal leeches. This compound is specifically designed to inhibit thrombin, an enzyme involved in blood clotting, making it a valuable tool in medical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled to the chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is subjected to rigorous quality control measures to ensure purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like DIC and HOBt.

Major Products Formed

    Oxidation: Sulfoxides and sulfone derivatives.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential as an anticoagulant in the treatment of thrombotic disorders.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The primary mechanism of action of Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) involves the inhibition of thrombin. The peptide binds to the active site of thrombin, preventing it from cleaving fibrinogen into fibrin, a key step in blood clot formation. This inhibition is mediated through specific interactions between the peptide and the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    Hirudin: The natural form of the peptide, also an anticoagulant.

    Desirudin: A recombinant form of hirudin used as an anticoagulant.

    Bivalirudin: A synthetic peptide that inhibits thrombin, used in medical settings.

Uniqueness

Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) is unique due to its specific modifications, including the succinylation and sulfation of certain residues. These modifications enhance its stability and binding affinity to thrombin, making it a more potent inhibitor compared to its natural counterparts.

Properties

Molecular Formula

C64H88N10O26S

Molecular Weight

1445.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C64H88N10O26S/c1-5-35(4)54(72-61(92)47-14-9-29-73(47)62(93)41(21-26-51(80)81)68-58(89)44(32-36-11-7-6-8-12-36)65-48(75)23-28-53(84)85)63(94)74-30-10-13-46(74)60(91)67-40(20-25-50(78)79)55(86)66-39(19-24-49(76)77)56(87)71-45(33-37-15-17-38(18-16-37)100-101(97,98)99)59(90)70-43(31-34(2)3)57(88)69-42(64(95)96)22-27-52(82)83/h6-8,11-12,15-18,34-35,39-47,54H,5,9-10,13-14,19-33H2,1-4H3,(H,65,75)(H,66,86)(H,67,91)(H,68,89)(H,69,88)(H,70,90)(H,71,87)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,95,96)(H,97,98,99)/t35-,39-,40-,41-,42+,43-,44-,45-,46-,47-,54-/m0/s1

InChI Key

QKQRTIWHVSBBQC-FQSUHZHRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCC(=O)O

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCC(=O)O

Origin of Product

United States

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